molecular formula C11H11BrF2O2 B6293163 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde CAS No. 2404734-25-2

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde

Cat. No.: B6293163
CAS No.: 2404734-25-2
M. Wt: 293.10 g/mol
InChI Key: GVDOQRCRKMUCTO-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde is an organic compound characterized by the presence of bromine, difluoromethoxy, and isopropyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-5-isopropylbenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzoic acid.

    Reduction: 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzyl alcohol.

    Substitution: 3-Azido-2-(difluoromethoxy)-5-isopropylbenzaldehyde or 3-Cyano-2-(difluoromethoxy)-5-isopropylbenzaldehyde.

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluoromethoxy groups can enhance its binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)benzoic acid
  • 3-Bromo-2-(difluoromethoxy)phenol
  • 3-Bromo-2-(difluoromethoxy)aniline

Uniqueness

3-Bromo-2-(difluoromethoxy)-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-5-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O2/c1-6(2)7-3-8(5-15)10(9(12)4-7)16-11(13)14/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDOQRCRKMUCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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